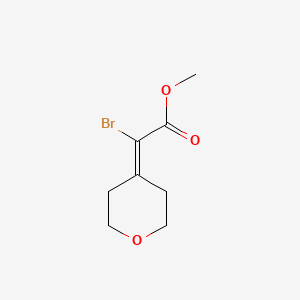

![molecular formula C13H20N6O B2888416 2-[[6-(环戊基氨基)-1-甲基吡唑并[3,4-d]嘧啶-4-基]氨基]乙醇 CAS No. 897619-34-0](/img/structure/B2888416.png)

2-[[6-(环戊基氨基)-1-甲基吡唑并[3,4-d]嘧啶-4-基]氨基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

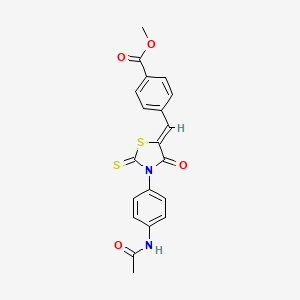

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 193.21 g/mol, a topological polar surface area of 77.9 Ų, and a complexity of 191 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .科学研究应用

合成和反应性

合成途径和杂环化学:吡唑并[3,4-d]嘧啶衍生物的化学性质丰富且多样,是开发新型杂环化合物的基石。研究表明了用于制备多官能取代的吡唑并[3,4-d]嘧啶衍生物的创新合成路线,突出了它们在构建复杂分子结构中的用途。例如,乙氧基亚甲基氰基乙酸乙酯与其肼基衍生物的反应生成(4-乙氧羰基-5-氨基吡唑-1-基)亚甲基氰基乙酸乙酯,该酯进一步反应,环化形成 7-氨基吡唑并[1,5-a]嘧啶-3,6-二羧酸二乙酯,展示了一种合成具有潜在生物活性的吡唑并[1,5-a]嘧啶衍生物的方法 (Saito 等,1974)。

分子多样性和药物设计:探索 3-氨基吡唑并[3,4-d]嘧啶酮作为其磷酸二酯酶 1 (PDE1) 抑制剂活性,举例说明了其在药物发现中的应用,特别是用于治疗与神经退行性和神经精神疾病相关的认知障碍。此类研究对于识别新的治疗剂至关重要,其中特定的结构修饰可以导致重要的生物学特性,表明吡唑并[3,4-d]嘧啶衍生物在药物化学中的多功能性 (Li 等,2016)。

生物学应用

抗癌和抗炎潜力:新型吡唑并嘧啶衍生物的合成和生物学评估揭示了它们作为抗癌和抗 5-脂氧合酶剂的潜力,证明了这些化合物的治疗潜力。此类研究强调了吡唑并[3,4-d]嘧啶衍生物在药理学应用中的结构多样性的重要性,为开发具有靶向生物活性的新药提供了见解 (Rahmouni 等,2016)。

抗菌活性:此外,某些由 5-氨基吡唑合成的吡唑并[1,5-a]嘧啶和吡唑并[5,1-c][1,2,4]三嗪衍生物已显示出有希望的抗菌活性和细胞毒性,表明它们在开发新的抗菌剂中的潜在用途。这说明了该化学家族中化合物的广泛生物学应用,强调了它们在解决各种健康问题中的重要性 (Al-Adiwish 等,2013)。

未来方向

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus preventing the phosphorylation of downstream targets necessary for cell cycle progression . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase. The downstream effect is a reduction in cell proliferation, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

The compound has a moderate molecular weight (276.337 Da), suggesting it may have good absorption and distribution profiles . It also has a balance of polar and non-polar regions, which could influence its solubility and transport across biological membranes .

Result of Action

The compound’s inhibition of CDK2 leads to significant anti-proliferative effects, particularly against cancer cell lines such as MCF-7 and HCT-116 . It has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth .

属性

IUPAC Name |

2-[[6-(cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O/c1-19-12-10(8-15-19)11(14-6-7-20)17-13(18-12)16-9-4-2-3-5-9/h8-9,20H,2-7H2,1H3,(H2,14,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZBIPXQERIWGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NCCO)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2888333.png)

![5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2888336.png)

![1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2888337.png)

![methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate](/img/structure/B2888338.png)

![2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide](/img/structure/B2888342.png)

![Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2888345.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2888354.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)